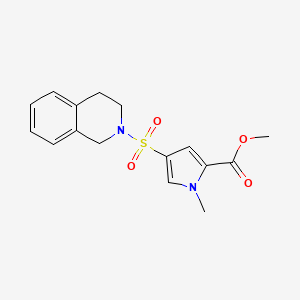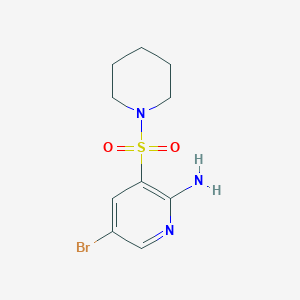![molecular formula C12H16N4 B7518442 N-(cyclopentylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B7518442.png)
N-(cyclopentylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyclopentylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound has shown promising results in inhibiting certain enzymes and receptors, making it a potential candidate for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of N-(cyclopentylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves the inhibition of certain enzymes and receptors. It has been shown to inhibit the activity of cyclin-dependent kinase 4 (CDK4), which plays a crucial role in cell cycle regulation. It has also been shown to inhibit the activity of phosphodiesterase 5 (PDE5), which is involved in the regulation of cyclic guanosine monophosphate (cGMP) levels in cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have anti-inflammatory and anti-tumor effects in vitro and in vivo studies. It has also been shown to have neuroprotective effects in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(cyclopentylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine in lab experiments include its potential as a candidate for drug discovery and development. Its ability to inhibit certain enzymes and receptors makes it a valuable tool in studying various diseases. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its efficacy and safety.
Direcciones Futuras
There are several future directions for the study of N-(cyclopentylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine. These include:
1. Further studies to determine its efficacy and safety in vivo models.
2. Exploration of its potential applications in the treatment of cancer, inflammation, and neurological disorders.
3. Development of derivatives of this compound to increase its potency and selectivity.
4. Studies to determine its potential as a therapeutic agent for other diseases.
5. Exploration of its potential as a tool for studying the mechanisms of various diseases.
Métodos De Síntesis
The synthesis of N-(cyclopentylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves several steps. The first step involves the reaction of cyclopentylmethylamine with 2,4-dichloro-5-nitropyrimidine to form N-(cyclopentylmethyl)-2,4-dichloro-5-nitropyrimidin-7-amine. The second step involves the reduction of the nitro group to an amino group using a reducing agent such as palladium on carbon. The final step involves the cyclization of the resulting compound to form this compound.
Aplicaciones Científicas De Investigación
N-(cyclopentylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine has been extensively studied for its potential applications in drug discovery and development. It has been shown to inhibit certain enzymes and receptors, making it a potential candidate for the treatment of various diseases such as cancer, inflammation, and neurological disorders.
Propiedades
IUPAC Name |
N-(cyclopentylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c1-2-4-9(3-1)7-14-12-10-5-6-13-11(10)15-8-16-12/h5-6,8-9H,1-4,7H2,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPCWAYDOVFPCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CNC2=NC=NC3=C2C=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[5-(2-Methoxyphenyl)-1,2-oxazol-3-yl]-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone](/img/structure/B7518382.png)
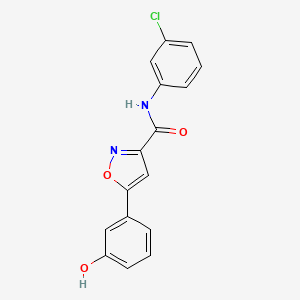
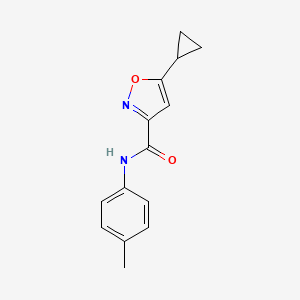

![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(5-chloro-2-methylphenyl)-N~2~-methylglycinamide](/img/structure/B7518421.png)
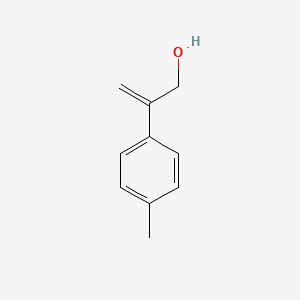
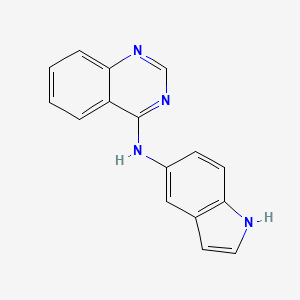

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)-N'-(3-morpholin-4-ylpropyl)urea](/img/structure/B7518446.png)
![methyl 1-methyl-4-[(4-methylpiperidin-1-yl)sulfonyl]-1H-pyrrole-2-carboxylate](/img/structure/B7518452.png)
